ERG240 vs. WQQ-345: Nanomolar Potency Contrasted with Millimolar Activity
ERG240 inhibits BCAT1 with an IC50 of 0.1-1 nM, representing >10,000,000-fold greater potency than the alternative BCAT1 inhibitor WQQ-345, which exhibits an IC50 of 10.8 mM [1]. Both compounds are annotated as BCAT1 inhibitors in vendor catalogs, yet this quantitative potency gap renders WQQ-345 unsuitable for assays requiring sub-micromolar BCAT1 blockade, such as primary macrophage metabolic reprogramming studies. ERG240's picomolar-to-nanomolar potency is consistent across multiple independent vendor validations (Selleck, Biotool, AbMole) using recombinant human BCAT1 enzymatic assays [2][3]. WQQ-345's millimolar IC50 places it in a functionally distinct category more appropriate for cellular contexts where high compound concentrations are tolerable.
| Evidence Dimension | BCAT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1-1 nM |
| Comparator Or Baseline | WQQ-345: 10.8 mM (10,800,000 nM) |
| Quantified Difference | ≥10,000,000-fold higher potency |
| Conditions | Recombinant human BCAT1 enzymatic assay; multiple independent vendor validations |
Why This Matters
Researchers requiring sub-micromolar BCAT1 inhibition, particularly in primary immune cell assays where high DMSO concentrations are cytotoxic, must select ERG240; WQQ-345 cannot achieve equivalent target engagement under physiologically relevant conditions.
- [1] Zhang T, et al. Branched-chain amino acid transaminase 1 confers EGFR-TKI resistance through epigenetic glycolytic activation. Signal Transduct Target Ther. 2024;9(1):216. View Source
- [2] Biotool. ERG240 Datasheet. Catalog No. E1017. View Source
- [3] AbMole BioScience. EGR240 Certificate of Analysis. Accessed 2026. View Source
